molecular formula C35H42N2O8S2 B7980988 Cy7

Cy7

Cat. No.: B7980988
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CY7 typically involves the condensation of indolenine or benzoindole derivatives with a polymethine bridge. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the conjugated system. For example, the synthesis of sulfonated heptamethine cyanine dyes involves the reaction of indolenine derivatives with a sulfonated polymethine bridge under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the dye. The process may include multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cy7 emits fluorescence in the NIR range (650-900 nm). This region offers reduced tissue scattering and absorption, allowing for deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorescence. [, , , ]

A: this compound is often conjugated to biomolecules like antibodies, peptides, or nanoparticles. This conjugation enables targeted delivery of the dye to specific cells or tissues of interest for imaging and tracking. [, , , , , , , , ]

A: Researchers successfully employed this compound-labeled anti-TAG-72 monoclonal antibodies to target tumor-associated glycoprotein (TAG)-72 in colorectal cancer xenograft mice. The study demonstrated the tumor-targeting capabilities of this compound-labeled antibodies in living organisms, highlighting their potential as an alternative modality for tumor imaging. []

A: Yes, a study demonstrated the successful use of this compound-labeled mannose for targeted imaging of tumor-associated macrophages (TAMs) in xenograft tumors. The researchers observed a high uptake of this compound-labeled mannose by TAMs in tumor tissues, enabling their visualization in vivo. []

A: Research suggests this compound's potential for guiding surgical procedures. For instance, intraperitoneal injection of this compound-based nanomicelles has shown promise for enhanced NIR fluorescence imaging and surgical navigation in abdominal tumors. []

A: Yes, this compound exhibits photothermal conversion properties, making it suitable for photothermal therapy (PTT). In PTT, the absorbed NIR light is converted into heat, which can be used to selectively destroy tumor cells. [, , ]

A: Researchers developed this compound-conjugated cerasomes loaded with doxorubicin for combined chemo-photothermal therapy of colorectal cancer. This approach combines the targeted delivery and photothermal properties of this compound with the chemotherapeutic action of doxorubicin for enhanced treatment efficacy. []

A: One limitation is the potential for non-specific binding of this compound-conjugated antibodies, particularly to monocytes, which can lead to false-positive results in flow cytometry. This issue can be addressed by using appropriate blocking reagents or alternative fluorochromes. [, ]

A: One approach involves developing this compound-based nanotheranostics with catalase-like activity. This design aims to enhance photodynamic therapy (PDT) by increasing singlet oxygen generation and ameliorating PDT efficiency through the catalytic decomposition of H2O2. []

A: Computational methods, like density functional theory (DFT), are valuable for predicting the properties and behavior of this compound derivatives. For example, DFT calculations can be used to evaluate ring strain energies of cyclic olefins for optimizing ring-opening metathesis polymerization reactions involving this compound. []

A: Yes, this compound can be incorporated into multimodal nanoparticles for enhanced diagnostic capabilities. For example, researchers developed a multimodal nanoprobe combining superparamagnetic iron oxide nanoparticles (SPIONs) with this compound and a nanobody targeting plexind1. This approach allowed for magnetic particle imaging (MPI), fluorescence imaging (FLI), and computed tomography angiography (CTA) of atherosclerotic plaques in mice. []

A: Yes, researchers have designed NIR fluorescent oligonucleotide probes utilizing this compound and Cy5.5 for detecting protein-DNA interactions based on FRET. The FRET efficiency between the two dyes was sensitive to protein binding and exonuclease activity, demonstrating the potential of this approach for studying biomolecular interactions. []

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